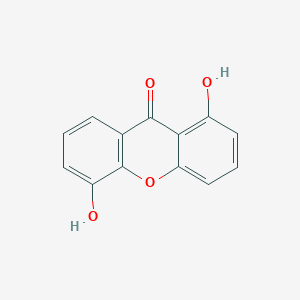

1,5-Dihydroxyxanthone

Übersicht

Beschreibung

1,5-Dihydroxyxanthone is a chemical compound belonging to the xanthone family, which is characterized by a dibenzo-γ-pyrone framework. The molecular formula of this compound is C₁₃H₈O₄. Xanthones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Dihydroxyxanthone can be synthesized through various methods. One common approach involves the reaction of salicylic acid derivatives with phenols in the presence of dehydrating agents like acetic anhydride . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times .

Industrial Production Methods

Industrial production of this compound often involves the use of microwave heating to enhance reaction efficiency and yield. This method is advantageous due to its ability to produce large quantities of the compound in a relatively short time .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dihydroxyxanthone undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Various halogenating agents and catalysts.

Major Products Formed

The major products formed from these reactions include various hydroxylated and methoxylated derivatives of xanthone, which exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1,5-Dihydroxyxanthone exhibits notable antibacterial and antifungal properties:

- Antibacterial Effects : Studies have demonstrated that this compound possesses significant antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these bacteria range from 64 µg/mL to 128 µg/mL . Its mechanism involves inhibition of the epidermal growth factor receptor (EGFR), which is crucial for bacterial growth and survival .

- Antifungal Activity : This compound has also shown efficacy against pathogenic fungi such as Cladosporium cucumerinum, with an MIC value of 0.25 µg/mL . The structural features of this compound contribute to its antifungal potency, making it a candidate for developing new antifungal agents.

Anticancer Potential

This compound has been extensively studied for its anticancer properties:

- Inhibition of Cancer Cell Growth : Research indicates that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values for these activities have been reported as low as 184 µg/mL against MCF-7 breast cancer cells . Its action is primarily attributed to the inhibition of EGFR tyrosine kinase activity, which is involved in many cancer types .

- Mechanism of Action : The compound interacts with multiple molecular targets involved in cancer progression, suggesting that it could be developed into a therapeutic agent for treating different cancers .

Antioxidant Activity

Recent studies have highlighted the antioxidant capabilities of this compound:

- Free Radical Scavenging : It has been identified as a strong antioxidant agent with an IC50 value indicating significant free radical scavenging activity . This property may contribute to its protective effects against oxidative stress-related diseases.

Industrial Applications

In addition to its biological activities, this compound serves as a valuable building block in organic synthesis:

- Chemical Synthesis : It is utilized in the synthesis of more complex organic molecules and pharmaceuticals due to its unique structural features. The compound's reactivity allows for modifications that can enhance its therapeutic potential.

Table 1: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 1,5-Dihydroxyxanthone involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival . Additionally, it can induce apoptosis in cancer cells by activating caspase enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,7-Dihydroxyxanthone

- 1,3,7-Trihydroxyxanthone

- 1,5,6-Trihydroxyxanthone

- 1,6,7-Trihydroxyxanthone

- 1,3,6,7-Tetrahydroxyxanthone

Uniqueness

1,5-Dihydroxyxanthone is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other xanthone derivatives. Its ability to inhibit EGFR tyrosine kinase and induce apoptosis in cancer cells makes it a promising candidate for further research and development .

Biologische Aktivität

1,5-Dihydroxyxanthone is a naturally occurring xanthone that has garnered attention for its diverse biological activities. This article explores its antibacterial, antifungal, antiplasmodial, and anticancer properties, supported by various research findings and case studies.

1. Antibacterial Activity

This compound has demonstrated significant antibacterial properties. A study highlighted its inhibitory effect against the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in various cancers. The compound exhibited an IC50 value of 90.34 nM, indicating its potential as a therapeutic agent in cancer treatment. In comparison, gefitinib, a known EGFR inhibitor, has an IC50 of 33 nM .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Bacillus subtilis | 128 |

| Vancomycin-resistant E. faecalis | Not Active |

The compound was effective against Gram-positive bacteria but showed no activity against vancomycin-resistant strains .

2. Antifungal Activity

In addition to antibacterial effects, this compound has been reported to exhibit antifungal activity. It was found to inhibit the growth of Cladosporium cucumerinum, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL . This suggests that the structural features of xanthones contribute significantly to their antifungal efficacy.

3. Antiplasmodial Activity

Research into the antiplasmodial potential of this compound revealed a lower efficacy compared to other xanthones. The compound showed an IC50 value of 106.98 µM against Plasmodium falciparum, indicating limited activity in this regard . However, it did not exhibit toxicity towards Vero cells at concentrations up to 112.34 µM, resulting in a selectivity index of 5.64.

Table 2: Antiplasmodial Activity of Xanthones

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 106.98 | 5.64 |

| Rheediachromenoxanthone | 19.93 | Not Reported |

4. Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It exhibited moderate to high apoptotic-dependent anticancer activity across several cancer cell lines with IC50 values ranging from approximately 3 to 8 µM .

Table 3: Anticancer Activity of Xanthones

| Cell Line | IC50 (µM) |

|---|---|

| A375 (Melanoma) | ~6.39 |

| PC-3 (Prostate Cancer) | ~4.84 |

| A549 (Lung Cancer) | ~3.35 |

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activities of this compound:

- A study focusing on its role as an EGFR inhibitor demonstrated that structural modifications significantly affect its binding affinity and inhibitory potency against cancer cell proliferation .

- Another investigation into its antiplasmodial effects highlighted the importance of assessing selectivity indices to evaluate potential therapeutic windows for antimalarial treatments .

- The antifungal activity study utilized thin-layer chromatography-bioautographic assays to determine the effectiveness of xanthones against pathogenic fungi .

Eigenschaften

IUPAC Name |

1,5-dihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-8-4-2-6-10-11(8)12(16)7-3-1-5-9(15)13(7)17-10/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIPFXZYOMIJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC3=CC=CC(=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420489 | |

| Record name | 1,5-Dihydroxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,5-Dihydroxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14686-65-8 | |

| Record name | 1,5-Dihydroxy-9H-xanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14686-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dihydroxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Dihydroxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

286 °C | |

| Record name | 1,5-Dihydroxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.